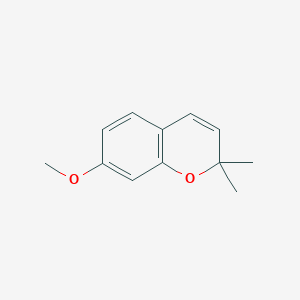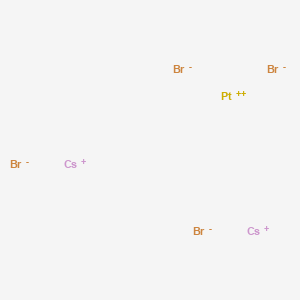
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare platinum-based compound that has been synthesized using various methods and has shown promising results in various fields of research.
作用機序
The mechanism of action of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is not fully understood, but it is believed to involve the interaction of the compound with specific cellular components. It has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
生化学的および生理学的効果
Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the activity of certain enzymes and proteins, leading to the inhibition of bacterial and fungal growth. Furthermore, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its versatility in various fields of research. It has shown promising results in cancer treatment, antibacterial and antifungal applications, and catalysis. Furthermore, it has low toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the main limitations of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its complex synthesis process, which makes it challenging to obtain a pure and stable compound. Furthermore, its mechanism of action is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the research on Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. One of the main areas of research is its potential use in cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy and toxicity in cancer cells. Another area of research is its potential use in antibacterial and antifungal applications. Further studies are needed to optimize its antibacterial and antifungal properties and to understand its mechanism of action. Furthermore, Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has shown potential as a catalyst in various chemical reactions, and further studies are needed to explore its potential applications in this field.
合成法
The synthesis of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is a complex process that involves the reaction of cesium bromide, platinum(II) chloride, and bromine in a specific ratio. The reaction is carried out in a solvent under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography. The synthesis of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is a time-consuming and challenging process, but it is essential for obtaining a pure and stable compound.
科学的研究の応用
Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been extensively studied for its potential applications in various fields of research. It has shown promising results in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its potential antibacterial and antifungal properties, as well as its ability to act as a catalyst in various chemical reactions. Furthermore, it has been used in the development of new materials and nanotechnology.
特性
CAS番号 |
15278-82-7 |
|---|---|
製品名 |
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)- |
分子式 |
Br4Cs2Pt |
分子量 |
780.5 g/mol |
IUPAC名 |
dicesium;platinum(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Cs.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChIキー |
VNANLZNGVFHUHV-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Cs+].[Pt+2] |
正規SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Cs+].[Pt+2] |
その他のCAS番号 |
15278-82-7 |
同義語 |
dicesium tetrabromoplatinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



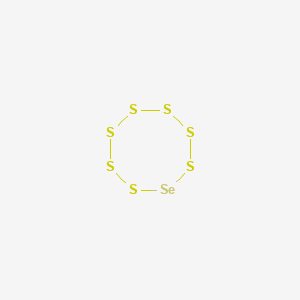
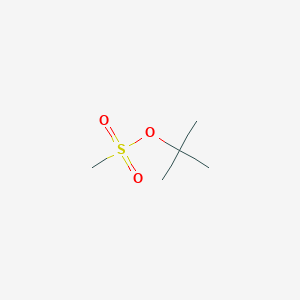
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
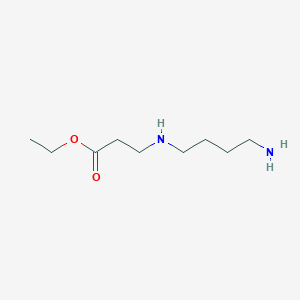
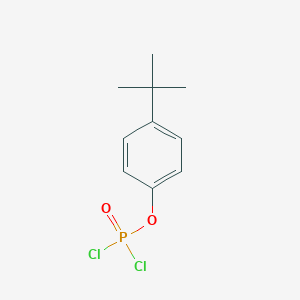
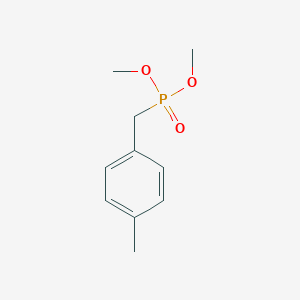
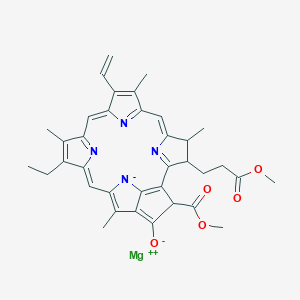
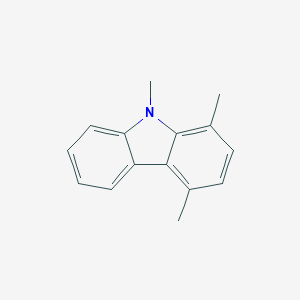
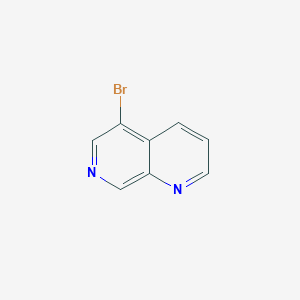

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
